![molecular formula C14H31ClO3Si B106947 (11-Chloroundecyl)(trimethoxy)silane CAS No. 17948-05-9](/img/structure/B106947.png)
(11-Chloroundecyl)(trimethoxy)silane
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Overview
Description
“(11-Chloroundecyl)(trimethoxy)silane” is a chemical compound . Unfortunately, there is not much specific information available about this compound.
Synthesis Analysis
The synthesis of trimethoxysilane, a related compound, can be produced in a complicated synthesis. This synthesis includes steps such as using a wet chemical reduction method to prepare nano-copper, then preparing a silicon powder-nano-copper catalyst mixture, which is followed by preparing trimethoxysilane by a fixed bed reactor . This synthesis is suitable for industrialized production as it is simple and convenient to operate .
Chemical Reactions Analysis
Trimethoxysilane, a related compound, is an important substance for producing silane coupling agents. It contains both hydrolyzable siloxane bonds as well as an active silicon-hydrogen bond. Thereby it can be utilized in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions .
Scientific Research Applications
Biological Molecule Encapsulation
The compound’s functional groups make it suitable for capturing and encapsulating biological molecules. This application is significant in the biomedical field, where it can be used for drug delivery systems, biosensors, and other medical devices that require biocompatibility and targeted functionality.
Each of these applications leverages the unique chemical structure of (11-Chloroundecyl)(trimethoxy)silane to enhance material properties and performance in a variety of scientific and industrial contexts .
Mechanism of Action
Target of Action
It is known that trimethoxysilane, a related compound, is an important substance for producing silane coupling agents . These agents are used in a variety of applications, including adhesion promotion, crosslinking, and surface modification .
Mode of Action
(11-Chloroundecyl)(trimethoxy)silane likely interacts with its targets through its hydrolyzable siloxane bonds and active silicon-hydrogen bond . This allows it to participate in a series of reactions, such as copolymerization, polycondensation, and disproportionation . The exact nature of these interactions and the resulting changes would depend on the specific application and conditions.
Biochemical Pathways
For instance, it could affect the formation and properties of various polymers and surfaces through its role as a silane coupling agent .
Pharmacokinetics
The compound’s physical properties, such as its boiling point and density , could potentially influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of (11-Chloroundecyl)(trimethoxy)silane’s action would likely depend on its specific application. As a potential silane coupling agent, it could influence the properties of various materials, including their adhesion, crosslinking, and surface characteristics .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (11-Chloroundecyl)(trimethoxy)silane. For instance, the compound’s reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals. Additionally, the compound’s stability could be influenced by factors such as light, heat, and moisture .
properties
IUPAC Name |
11-chloroundecyl(trimethoxy)silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31ClO3Si/c1-16-19(17-2,18-3)14-12-10-8-6-4-5-7-9-11-13-15/h4-14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYVPDMODZIFEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCCCCCCCCCl)(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31ClO3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556883 |
Source
|
Record name | (11-Chloroundecyl)(trimethoxy)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30556883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(11-Chloroundecyl)(trimethoxy)silane | |
CAS RN |
17948-05-9 |
Source
|
Record name | (11-Chloroundecyl)(trimethoxy)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30556883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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